molecular formula C14H20N2O2 B13563369 tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate

tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate

Cat. No.: B13563369
M. Wt: 248.32 g/mol
InChI Key: RHMBKHSYXALEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate typically involves the reaction of indole derivatives with tert-butyl carbamate. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets tert-ButylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate apart from these similar compounds is its specific indole structure, which imparts unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-6-ylmethyl)carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-11-6-7-15-12(11)8-10/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)

InChI Key

RHMBKHSYXALEBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(CCN2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.